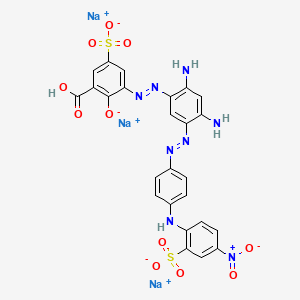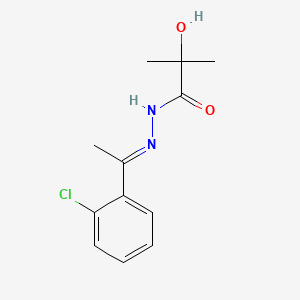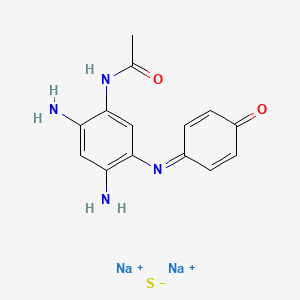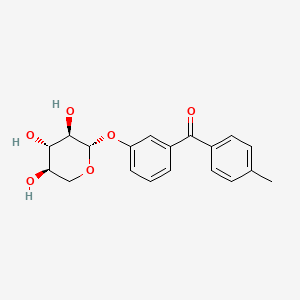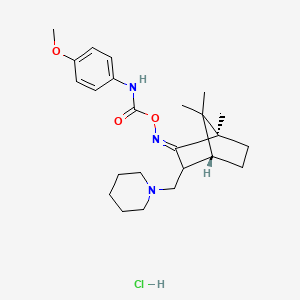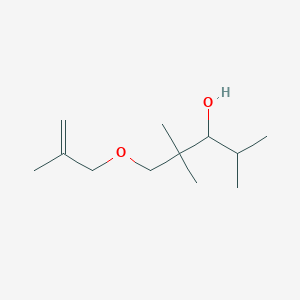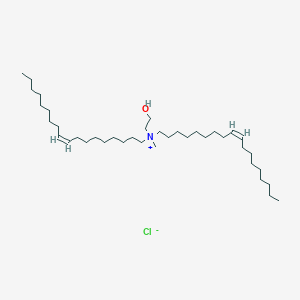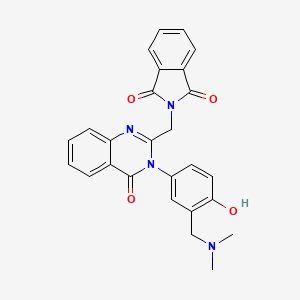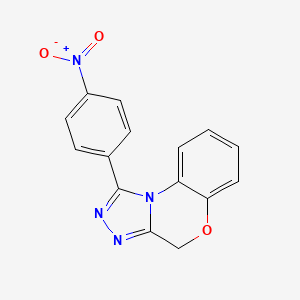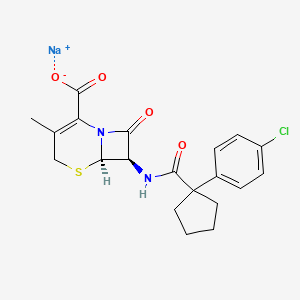
7-((2,4-Dihydroxy-5-((4-((4-sulphophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((2,4-Dihydroxy-5-((4-((4-sulphophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is often used as a dye due to its intense color and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2,4-Dihydroxy-5-((4-((4-sulphophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-aminobenzenesulphonic acid, in the presence of nitrous acid.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 2,4-dihydroxybenzene, under alkaline conditions to form the azo compound.
Further Coupling: This intermediate azo compound is further coupled with another diazonium salt to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.
Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
This compound is widely used as a dye in various chemical applications due to its intense color and stability. It is also used as a pH indicator in titrations.
Biology
In biological research, it is used as a staining agent to visualize cellular components under a microscope.
Medicine
While not commonly used in medicine, its derivatives are sometimes explored for their potential therapeutic properties.
Industry
In the textile industry, it is used to dye fabrics due to its strong binding affinity to fibers and resistance to fading.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo groups can undergo reduction to form aromatic amines, which can then interact with other molecules. The hydroxyl and sulphonic acid groups enhance its solubility in water, making it suitable for use in aqueous solutions.
Comparación Con Compuestos Similares
Similar Compounds
- **4-((4-sulphophenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- **2,4-Dihydroxy-5-((4-((4-sulphophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
Uniqueness
What sets 7-((2,4-Dihydroxy-5-((4-((4-sulphophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid apart is its unique combination of multiple azo groups and hydroxyl groups, which contribute to its intense color and stability. Its sulphonic acid groups also enhance its solubility in water, making it more versatile for various applications.
Propiedades
Número CAS |
85959-25-7 |
|---|---|
Fórmula molecular |
C28H20N6O9S2 |
Peso molecular |
648.6 g/mol |
Nombre IUPAC |
7-[[2,4-dihydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C28H20N6O9S2/c35-26-13-22(45(41,42)43)12-16-11-20(7-10-23(16)26)32-34-25-14-24(27(36)15-28(25)37)33-31-18-3-1-17(2-4-18)29-30-19-5-8-21(9-6-19)44(38,39)40/h1-15,35-37H,(H,38,39,40)(H,41,42,43) |
Clave InChI |
CPEFPWUAGFRQJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3O)O)N=NC4=CC5=CC(=CC(=C5C=C4)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


